molecular formula C15H9F3N4O2 B1440684 5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326843-95-1

5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1440684
M. Wt: 334.25 g/mol
InChI Key: BYJXYLNCSSRXBD-UHFFFAOYSA-N
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Description

The compound “5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, a phenyl ring, and a 1,2,3-triazole ring, all of which are common structures in many natural products and bioactive pharmaceuticals . The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of the parent compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click” reaction . The pyridine and phenyl rings could be introduced through cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine, phenyl, and 1,2,3-triazole rings. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine, phenyl, and 1,2,3-triazole rings, as well as the trifluoromethyl group . The pyridine nitrogen and the carboxylic acid group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Assessment

  • The compound has been used in the synthesis and structural assessment of related chemicals, such as in the creation of complexes with metals like Hg(II) (Castiñeiras et al., 2018).

Antimicrobial Activity

  • Some derivatives of this compound have shown antimicrobial activity. For instance, N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives have exhibited moderate antimicrobial effects (Komsani et al., 2015).

Acid-Base Properties

  • The acid-base properties of similar 1,2,4-triazole derivatives have been studied in various solvent mixtures, highlighting their chemical behavior in different environments (Azimi et al., 2008).

Antimicrobial Activity of Alkenoic Acid Derivatives

Crystal Structure and Biological Activity

  • Studies on the crystal structure and biological activity of related triazole derivatives have been conducted. These studies have provided insights into the structural analysis and potential antiinflammatory and antiproliferative activities (Mazur et al., 2011).

Synthesis and Antimicrobial Activity of Triazole Derivatives

  • Other synthesized derivatives have been examined for their antimicrobial activity, showing varied effects against different bacterial and fungal strains (Bayrak et al., 2009).

Structural Study of Triazole Derivatives

  • The compound has been involved in the structural study of triazole derivatives, offering insights into their molecular and supramolecular structures (Artime et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of such a compound could provide valuable insights into the properties and potential applications of trifluoromethylated pyridine-phenyl-triazole compounds. Future research could explore its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

5-pyridin-4-yl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)10-3-1-2-4-11(10)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXYLNCSSRXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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